2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, an imidazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the carboxylation of the imidazole ring to introduce the carboxylic acid functionality .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule. Once the Boc group is removed, the compound can interact more freely with its targets, potentially modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound also features a Boc-protected piperidine ring and is used in similar applications.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: Another Boc-protected compound used in peptide synthesis.
Uniqueness
What sets 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid apart is its combination of a piperidine ring and an imidazole ring, which provides unique chemical properties and potential for diverse applications. The presence of the Boc group also allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-9-11(13(19)20)17-12(16-9)10-5-7-18(8-6-10)14(21)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBKPUCAHSQVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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